

Advanced NMR Characterization of 2-Vanillin-d3 (-o-Vanillin)

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Compound of Interest

Compound Name: 2-Vanillin-d3

Cat. No.: B13438151

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Content Type: Technical Guide / Standard Operating Procedure (SOP) Subject: 2-Hydroxy-3-(methoxy-

-)benzaldehyde Audience: Analytical Chemists, DMPK Scientists, and Quality Control Specialists

Introduction & Strategic Utility

In the drug development pipeline, **2-Vanillin-d3** (specifically ortho-vanillin-d3 or 2-hydroxy-3-methoxy-

-benzaldehyde) serves as a critical stable isotope-labeled internal standard (SIL-IS). Unlike its para-isomer (vanillin), the ortho isomer is frequently implicated in specific metabolic pathways involving salicylaldehyde derivatives and catechol-O-methyltransferase (COMT) activity.

The utility of this compound relies entirely on its isotopic purity and structural integrity. While Mass Spectrometry (MS) confirms the mass shift (+3 Da), it cannot easily distinguish between the correct regioisomer (2-vanillin vs. 4-vanillin) or confirm that the deuterium label is exclusively on the methoxy group rather than the aromatic ring.

Nuclear Magnetic Resonance (NMR) is the only definitive technique to validate:

- Regiochemistry: Confirming the ortho substitution pattern (2-hydroxy).
- Isotopic Specificity: Confirming the label is strictly localized to the methoxy group ().
- Isotopic Enrichment: Quantifying the percentage of deuteration ().

Theoretical Basis of Spectral Analysis

To accurately analyze **2-Vanillin-d3**, one must understand the specific perturbations caused by the Deuterium (

) isotope compared to the Protium (

) analog.

The "Silent" Proton Effect (NMR)

In the proton spectrum, the substitution of

with

results in the complete disappearance of the methoxy resonance.

- Target Observation: Absence of the strong singlet typically found at 3.80 – 3.90 ppm.
- Residual Signal: Any peak remaining in this region represents non-deuterated impurity (or isotopologues), which allows for quantitative calculation of enrichment.

The Carbon-Deuterium Coupling Effect (NMR)

In the carbon spectrum, the methoxy carbon is no longer a singlet. Due to spin-spin coupling with three deuterium nuclei (Spin

), the signal splits according to the

rule:

- Target Observation: The methoxy carbon appears as a septet (1:3:6:7:6:3:1 intensity ratio).
- Isotope Shift: The signal will experience an upfield
-isotope shift (
) compared to the non-deuterated standard.

Experimental Protocol: Acquisition & Processing

This protocol is designed to ensure high-resolution data suitable for qNMR (quantitative NMR) analysis.

Sample Preparation

- Solvent Selection: DMSO-
is superior to
for this application.
 - Reasoning: DMSO-
disrupts intermolecular hydrogen bonding, resulting in a sharp, distinct signal for the phenolic hydroxyl (
) proton (~10-11 ppm), which is often broad or invisible in chloroform. This provides an extra integration reference point.
- Concentration: 10–15 mg in 600
L solvent.
- Vessel: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (600 MHz recommended, 400 MHz minimum)

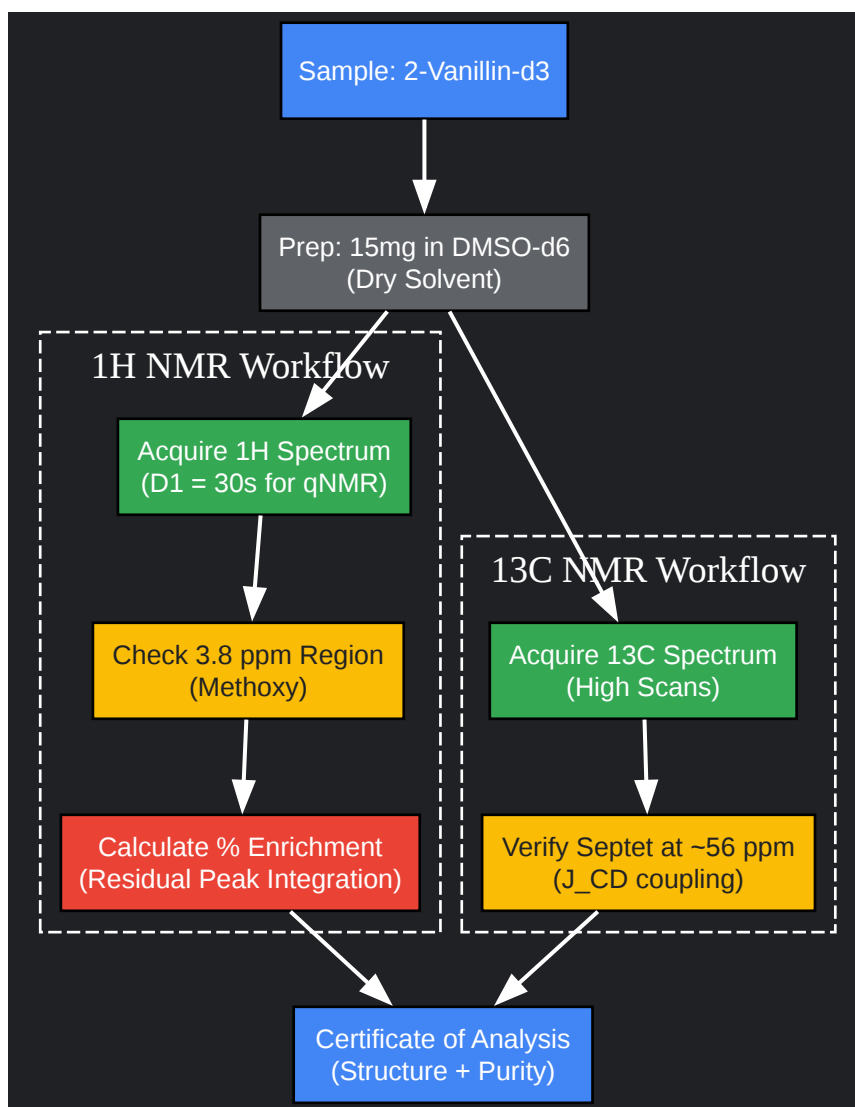
Parameter	(Structural)	(qNMR / Purity)	(Verification)
Pulse Angle			
Relaxation Delay (D1)	1.0 sec	20.0 - 30.0 sec (5)	2.0 sec
Acquisition Time (AQ)	3.0 sec	4.0 sec	1.0 sec
Scans (NS)	16	64	1024+
Spectral Width	14 ppm (offset 6 ppm)	20 ppm	240 ppm
Temperature	298 K	298 K	298 K

“

Critical Control Point: For qNMR, the relaxation delay (D1) must be at least 5 times the longest longitudinal relaxation time (

) in the molecule (usually the aldehyde proton). Failure to extend D1 will result in under-integration of the aldehyde peak relative to the aromatic protons.

Workflow Diagram



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Figure 1: Analytical workflow for the validation of deuterated internal standards.

Spectral Analysis & Interpretation

The following data compares the expected shifts of native 2-Vanillin against the -isotopologue in DMSO-

Proton () NMR Assignment

Position	Moiety	Shift (, ppm)	Multiplicity	Integral ()	Integral ()	Notes
-OH	Phenol	10.85	Singlet (br)	1H	1H	Exchangeable; may vary with water content.
-CHO	Aldehyde	10.25	Singlet	1H	1H	Diagnostic for oxidation state.
Ar-H	Aromatic (H6)	7.20 – 7.30	dd	1H	1H	Coupled to H5.
Ar-H	Aromatic (H4)	7.10 – 7.18	dd	1H	1H	Coupled to H5.
Ar-H	Aromatic (H5)	6.90 – 7.00	Triplet (t)	1H	1H	Overlaps possible.
-OCH ₃	Methoxy	3.83	Singlet	3H	~0	PRIMARY CONFIRMATION POINT

Interpretation Logic:

- **Regioisomer Check:** The aromatic pattern (two doublets/dd and one triplet) confirms the 1,2,3-trisubstituted benzene ring characteristic of ortho-vanillin. Para-vanillin (standard vanillin) would show an ABX system (d, d, s) with different couplings.
- **Deuteration Check:** The region at 3.83 ppm should be flat. A small peak here indicates incomplete deuteration.

Carbon () NMR Assignment

Position	Carbon Type	Shift (, ppm)	Signal Shape ()	Coupling ()
C=O	Carbonyl	196.5	Singlet	-
C-OH	Aromatic (C2)	152.0	Singlet	-
C-OMe	Aromatic (C3)	148.5	Singlet	-
Ar-C	Aromatic (C6)	124.5	Singlet	-
Ar-C	Aromatic (C1)	120.5	Singlet	-
Ar-C	Aromatic (C5)	119.0	Singlet	-
Ar-C	Aromatic (C4)	115.5	Singlet	-
-OCD3	Methoxy	~55.5	Septet	~22 Hz

Interpretation Logic:

- The methoxy carbon signal will be significantly weaker than the aromatic carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement (no protons attached) and the splitting of the signal intensity into 7 lines.
- Validation: Observation of the septet confirms the carbon is directly bonded to Deuterium.

Quantitative Purity Calculation (Isotopic Enrichment)

To calculate the exact isotopic enrichment (Atom % D), use the integration of the residual proton signal.

Formula:

Step-by-Step Calculation:

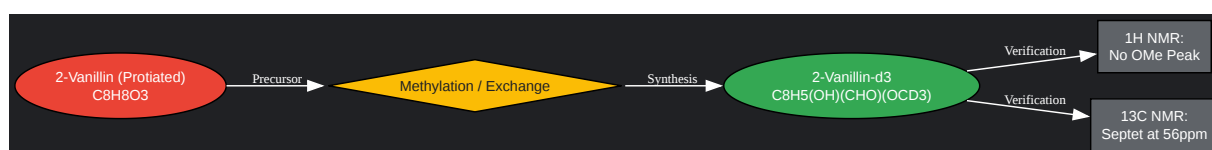
- Calibrate the Aldehyde peak (10.25 ppm) to an integral value of 1.000.
- Integrate the region at 3.83 ppm (Residual OMe). Let's say the value is 0.015.

- Normalize for proton count: The methoxy group has 3 protons, so the molar ratio of non-deuterated species is

.

- Calculation:
- Result: The sample is 99.5% Deuterated.

Diagram: Isotopic Substitution Logic



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Figure 2: Structural transformation and resulting spectral identifiers.

References

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